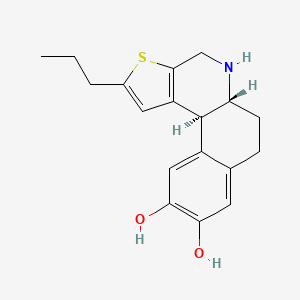

A-86929

Description

Structure

3D Structure

Propriétés

Numéro CAS |

171961-95-8 |

|---|---|

Formule moléculaire |

C18H21NO2S |

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol |

InChI |

InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1 |

Clé InChI |

REHAKLRYABHSQJ-KDOFPFPSSA-N |

SMILES isomérique |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O |

SMILES canonique |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |

Synonymes |

2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol 4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol A 86929 A-86929 |

Origine du produit |

United States |

Foundational & Exploratory

A-86929: A Technical Guide to a Potent and Selective Dopamine D1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine D1 receptor agonist A-86929, with a specific focus on its receptor selectivity profile. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology.

Introduction

This compound, with the chemical name (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a potent and selective full agonist for the dopamine D1 receptor.[1] Its high affinity and functional selectivity for the D1 receptor subtype have made it a valuable tool in elucidating the role of D1 receptor signaling in various physiological and pathological processes, including motor control, cognition, and the pathophysiology of disorders such as Parkinson's disease.[1][2][3] This document summarizes the key quantitative data regarding its receptor binding and functional activity, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Receptor Binding Profile of this compound

The selectivity of this compound for the dopamine D1 receptor has been primarily characterized through in vitro radioligand binding assays. These assays determine the affinity of the compound for various receptor subtypes by measuring its ability to displace a radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity (D1 vs. D2) | Reference |

| Dopamine D1 | 7.3 (pKi) | ~20-fold | [4] |

| Dopamine D2 | >1000 | [1] | |

| Other Monoaminergic and Peptidergic Receptors | >1000 | [1] | |

| Ion Channels | >1000 | [1] | |

| Monoamine Uptake Sites | >1000 | [1] |

Note: The pKi value of 7.3 for the D1 receptor corresponds to a Ki in the nanomolar range.

Functional Activity and Selectivity

Beyond its binding affinity, the functional selectivity of this compound is a critical aspect of its pharmacological profile. Functional assays measure the ability of a compound to elicit a biological response upon binding to its target receptor. For D1 receptors, which are coupled to Gαs/olf proteins, a common functional assay measures the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

In functional in vitro assays, this compound demonstrates a significantly higher selectivity for the D1 receptor over the D2 receptor, with a selectivity ratio exceeding 400-fold.[1][2] This indicates that this compound is not only potent at binding to the D1 receptor but is also highly efficacious in activating its downstream signaling pathways, with minimal off-target effects on D2 receptors.

| Assay Type | Receptor | Parameter | Value | Selectivity (D1 vs. D2) | Reference |

| Functional Assay | Dopamine D1 | EC50 | Not explicitly stated in search results | >400-fold | [1][2] |

| Functional Assay | Dopamine D2 | EC50 | Not explicitly stated in search results | [1][2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the dopamine D1 receptor selectivity of this compound.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for dopamine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D1 and D2 receptors.

Materials:

-

Cell membranes expressing the human dopamine D1 or D2 receptor.

-

Radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., unlabeled dopamine or a specific antagonist).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol describes a common method to assess the functional agonist activity of this compound at the D1 receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating adenylyl cyclase activity.

Materials:

-

Cells stably expressing the human dopamine D1 receptor.

-

This compound (test compound).

-

Forskolin (a direct activator of adenylyl cyclase, used to establish a maximal response).

-

Assay buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or GloSensor).

Procedure:

-

Cell Culture: Culture cells expressing the D1 receptor in appropriate media.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Addition: Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in each well using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).

Signaling Pathway of this compound at the D1 Receptor

As a D1 receptor agonist, this compound initiates a well-characterized intracellular signaling cascade.

Conclusion

This compound is a highly potent and selective dopamine D1 receptor agonist. Its pharmacological profile, characterized by high binding affinity and, most notably, a robust functional selectivity for the D1 receptor, makes it an invaluable research tool. The data and protocols presented in this technical guide provide a foundation for further investigation into the therapeutic potential of selective D1 receptor agonists in various neurological and psychiatric disorders.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

A-86929: A Deep Dive into its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist for the dopamine D1 receptor, a key player in motor control, cognition, and reward pathways within the central nervous system (CNS).[1][2] Its high affinity and selectivity for the D1 receptor over the D2 receptor subtype have made it a valuable tool in neuroscience research and a potential therapeutic agent for disorders characterized by dopaminergic dysfunction, most notably Parkinson's disease.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The prodrug of this compound, ABT-431 (adrogolide), which is rapidly converted to this compound in plasma, has been the subject of clinical investigation, further highlighting the significance of understanding the parent compound's mechanism of action.[1][4]

Core Mechanism of Action: Selective D1 Receptor Agonism

This compound exerts its effects by binding to and activating dopamine D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs).[1][5][6] This selective activation initiates a downstream signaling cascade that modulates neuronal excitability and gene expression.

Signaling Pathway

Upon binding of this compound to the D1 receptor, the associated Gs/olf protein is activated. This leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][6][7] PKA then phosphorylates a variety of downstream targets, including ion channels and transcription factors, ultimately leading to the physiological and behavioral effects of this compound.[5][6][7]

References

- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 2. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

A-86929 vs. ABT-431: A Technical Guide to a Potent Dopamine D1 Agonist and its Prodrug

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of dopamine receptor research, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease, the distinction and relationship between A-86929 and its prodrug, ABT-431, are of significant interest. This compound is a potent and selective full agonist for the dopamine D1 receptor, a target implicated in motor control, cognition, and reward pathways. However, its pharmaceutical development has been facilitated by the use of ABT-431, a diacetate ester prodrug designed to improve its clinical applicability. This technical guide provides a comprehensive comparison of these two compounds, detailing their pharmacological properties, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Data Presentation

The following tables summarize the key quantitative data for this compound and ABT-431, offering a clear comparison of their biochemical and in vivo properties.

Table 1: In Vitro Pharmacological Profile

| Parameter | This compound | ABT-431 | Reference(s) |

| Target | Dopamine D1 Receptor | Dopamine D1 Receptor (as this compound) | [1][2] |

| Mechanism of Action | Full Agonist | Prodrug, converted to the full agonist this compound | [1][2] |

| D1 Receptor Binding Affinity (pKi) | 7.3 | Not Applicable (inactive prodrug) | [3] |

| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | Not Applicable (inactive prodrug) | [1][2] |

| D1 vs. D2 Receptor Selectivity (Binding Affinity) | ~20-fold | Not Applicable (inactive prodrug) | [1] |

| Conversion Half-life in Plasma | Not Applicable | < 1 minute | [1] |

Table 2: In Vivo Pharmacological Profile

| Parameter | This compound | ABT-431 | Reference(s) |

| Animal Model | 6-OHDA-lesioned rats | 6-OHDA-lesioned rats | [1] |

| Effect | Contralateral rotation | Contralateral rotation | [1] |

| ED50 (s.c.) | 0.24 µmol/kg | 0.54 µmol/kg | [1] |

| Animal Model | MPTP-lesioned marmosets | MPTP-lesioned marmosets | [1][2] |

| Effect | Improved disability scores and locomotor activity | Improved disability scores and locomotor activity | [1][2] |

| Minimum Effective Dose (s.c.) | 0.10 µmol/kg | Not explicitly stated, but effective | [1] |

| Human Studies (Parkinson's Disease) | Not directly administered | Efficacious in improving motor function | [4][5] |

| Effective Doses in Humans (intravenous) | Not Applicable | 10 mg, 20 mg, 30 mg, and 40 mg | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and ABT-431.

Dopamine D1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the dopamine D1 receptor, a critical step in the characterization of this compound.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D1 receptor.

-

Materials:

-

Radioligand: [3H]SCH-23390, a selective D1 antagonist.

-

Receptor Source: Membrane preparations from rat striatal tissue or from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 cells).[6][7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist, such as cis(Z)-flupenthixol (300 nM).[7]

-

Test Compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]SCH-23390 (typically at or below its Kd), and either buffer (for total binding), excess cis(Z)-flupenthixol (for non-specific binding), or varying concentrations of this compound.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]SCH-23390) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger downstream of D1 receptor activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating adenylyl cyclase.

-

Materials:

-

Cell Line: A cell line expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Assay Medium: A suitable buffer containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system (e.g., phosphocreatine and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Test Compound: this compound at various concentrations.

-

Lysis Buffer: To stop the reaction and release intracellular cAMP.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., based on radioimmunoassay, enzyme-linked immunosorbent assay, or fluorescence).[9][10][11]

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Replace the culture medium with the assay medium.

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the lysis buffer.

-

Quantify the amount of cAMP in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

In Vivo Efficacy in the MPTP-Lesioned Primate Model of Parkinson's Disease

This protocol describes a widely used animal model to assess the anti-parkinsonian effects of compounds like this compound and ABT-431.

-

Objective: To evaluate the ability of this compound and ABT-431 to alleviate motor symptoms in a primate model of Parkinson's disease.

-

Animal Model:

-

Species: Commonly used species include the common marmoset (Callithrix jacchus) or the macaque monkey.[12]

-

Lesioning: Parkinsonism is induced by the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[12][13] The administration can be systemic (e.g., subcutaneous injections) or intracarotid.

-

-

Behavioral Assessment:

-

Motor disability is assessed using a validated clinical rating scale for parkinsonian monkeys. These scales typically score various parameters such as posture, gait, bradykinesia (slowness of movement), tremor, and freezing.[14][15]

-

Locomotor activity can be quantified using automated activity monitors.

-

Observations are typically made by trained observers who are blinded to the treatment conditions.

-

-

Drug Administration and Evaluation:

-

After the parkinsonian phenotype is stable, baseline behavioral scores are recorded.

-

This compound or ABT-431 is administered (e.g., subcutaneously or intravenously) at various doses.

-

Behavioral assessments are performed at regular intervals after drug administration to determine the onset, magnitude, and duration of the anti-parkinsonian effect.

-

The change in disability score and locomotor activity from baseline is calculated for each dose.

-

In Vitro Conversion of ABT-431 to this compound

This assay is crucial for confirming the prodrug nature of ABT-431.

-

Objective: To determine the rate of conversion of ABT-431 to this compound in plasma.

-

Materials:

-

Plasma: From the species of interest (e.g., human, rat, monkey).

-

ABT-431: The test compound.

-

Analytical Method: A validated method to separate and quantify ABT-431 and this compound, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

-

Procedure:

-

Incubate a known concentration of ABT-431 in plasma at 37°C.

-

At various time points, take aliquots of the plasma and immediately stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

Process the samples to precipitate proteins and extract the compounds of interest.

-

Analyze the samples by HPLC-MS to determine the concentrations of both ABT-431 and this compound at each time point.

-

Plot the concentration of ABT-431 over time and fit the data to a first-order decay curve to calculate the half-life of conversion.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the action and evaluation of this compound and ABT-431.

Caption: Dopamine D1 Receptor Signaling Pathway activated by this compound.

Caption: Conversion of ABT-431 to this compound and subsequent pharmacological action.

Caption: Experimental workflow for evaluating efficacy in the MPTP primate model.

Conclusion

The development of this compound and its prodrug ABT-431 represents a significant advancement in the exploration of selective dopamine D1 receptor agonists for therapeutic applications. ABT-431 effectively serves as a delivery system for this compound, overcoming potential limitations in the parent drug's stability and bioavailability. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers in the field. The clear antiparkinsonian effects observed in preclinical models and early clinical trials with ABT-431 underscore the therapeutic potential of targeting the dopamine D1 receptor. Further research building upon these foundational studies will be crucial in fully elucidating the role of this pathway in neurological and psychiatric disorders and in the development of novel, improved therapeutics.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction by dopamine D1 receptor agonist ABT-431 of dyskinesia similar to levodopa in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of adenylyl cyclase activity using a fluorescent ATP substrate and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

A-86929: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of A-86929 for dopamine receptors. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Compound Profile

This compound is a potent and selective full agonist for the dopamine D1 receptor.[1][2] Developed as a potential therapeutic agent for Parkinson's disease, it has also been investigated for the treatment of cocaine addiction.[3] this compound is often utilized in its more chemically stable diacetyl prodrug form, adrogolide (ABT-431), which rapidly converts to this compound in plasma.[1][4]

Quantitative Binding Affinity Data

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D1 | Reference |

| Dopamine D1 | pKi = 7.3 | - | [2][5] |

| Dopamine D2 | ~20-fold lower than D1 | 20-fold | [1] |

| Other Monoaminergic and Peptidergic Receptors | > 1 µM | Moderate to weak affinity | [1] |

Note: The pKi of 7.3 for the D1 receptor corresponds to a Ki value in the nanomolar range. The approximately 20-fold D1 receptor selectivity is based on binding affinities. In functional in vitro assays, this compound exhibits a much higher selectivity for the D1 receptor, reported to be greater than 400-fold over the D2 receptor.[1][4]

Experimental Protocols

The following methodologies are representative of the in vitro assays used to characterize the binding affinity of this compound at dopamine receptors.

Radioligand Binding Assay

A standard method to determine the binding affinity of a compound is through a competitive radioligand binding assay.

1. Membrane Preparation:

-

Tissues or cells expressing the dopamine receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in a 96-well plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

This compound, as a D1 receptor agonist, activates the canonical G-protein coupled receptor signaling cascade associated with this receptor subtype.

Caption: this compound binding to the D1 receptor activates Gαs/olf, leading to cAMP production and PKA activation.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is a critical process in determining the binding affinity of a novel compound.

Caption: Workflow for determining this compound binding affinity using a radioligand binding assay.

This guide provides a foundational understanding of the binding characteristics of this compound. Further research into its affinity for D3, D4, and D5 receptor subtypes would provide a more complete pharmacological profile.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

A-86929: A Selective Dopamine D1 Receptor Full Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-86929, known chemically as (-)-trans-9,10-hydroxy-2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena[c]phenanthrene hydrochloride, is a potent and highly selective full agonist for the dopamine D1 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its receptor binding profile, functional activity, and in vivo efficacy in established preclinical models of Parkinson's disease. Detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows are included to support further research and development.

Introduction

Dopamine D1 receptor agonists have been a focus of research for their potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. Stimulation of the D1 receptor, which is coupled to the Gs alpha subunit and activates adenylyl cyclase, is thought to mediate pro-kinetic effects. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high affinity and selectivity for the D1 receptor over the D2 receptor subtype.[1][2] This selectivity is of particular interest as it may offer a therapeutic advantage by avoiding the side effects associated with D2 receptor stimulation.[1] This document serves as a technical resource, compiling quantitative data and detailed methodologies to facilitate its use in a research setting.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | This compound Ki (nM) | Notes |

| Dopamine D1 | ~1-10 | High affinity |

| Dopamine D2 | ~200-400 | ~20-fold lower affinity than for D1[1] |

| Other Monoaminergic and Peptidergic Receptors | > 1000 | Moderate to weak affinity[1] |

| Monoamine Uptake Sites | > 1000 | Weak affinity[1] |

Table 2: In Vitro Functional Potency (EC50)

| Assay | This compound EC50 (nM) | Notes |

| cAMP Accumulation (D1 Receptor) | ~10-50 | Demonstrates full agonist activity. Over 400-fold more selective for D1 than D2 in functional assays.[1][2] |

Table 3: In Vivo Efficacy in Animal Models of Parkinson's Disease

| Animal Model | Endpoint | This compound ED50 / Effective Dose |

| 6-OHDA-Lesioned Rat | Contralateral Rotations | ED50: 0.24 µmol/kg, s.c.[1] |

| MPTP-Lesioned Marmoset | Improved Disability Scores & Locomotor Activity | Minimum Effective Dose: 0.10 µmol/kg, s.c.[1] |

| MPTP-Lesioned Macaque | Contralateral Rotations | Dose-dependent effects observed at 0.03, 0.10, and 0.30 µmol/kg, i.m.[3] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: 10 µM (+)butaclamol or another suitable D1 antagonist.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus (cell harvester).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the this compound dilution (or buffer for total and non-specific binding).

-

50 µL of [³H]-SCH23390 at a concentration close to its Kd.

-

100 µL of the D1 receptor-containing membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for D1 Receptor Functional Agonism

Objective: To determine the functional potency (EC50) and efficacy of this compound as a D1 receptor agonist.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer/Stimulation Buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound hydrochloride.

-

Forskolin (positive control).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

96-well or 384-well white opaque microplates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the D1-expressing cells into the microplates and grow to 80-90% confluency.

-

On the day of the assay, aspirate the growth medium and replace it with Assay Buffer. Incubate for 30 minutes at 37°C.

-

Prepare serial dilutions of this compound and a standard concentration of forskolin in Assay Buffer.

-

Add the this compound dilutions or forskolin to the respective wells. Include a vehicle control.

-

Incubate the plate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Add the detection reagents from the kit to the cell lysates.

-

Incubate as recommended by the kit protocol (typically 60 minutes at room temperature).

-

Measure the signal using a plate reader.

-

Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a sigmoidal dose-response curve fit.

In Vivo Efficacy in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease

Objective: To assess the pro-motor effects of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

6-hydroxydopamine (6-OHDA) hydrochloride.

-

Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic apparatus.

-

Hamilton syringe.

-

This compound hydrochloride.

-

Vehicle (e.g., saline).

-

Rotational behavior monitoring system.

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB).

-

Allow the animals to recover for at least 2 weeks.

-

-

Behavioral Testing:

-

Habituate the rats to the testing environment.

-

Administer this compound subcutaneously (s.c.) at various doses.

-

Place the rat in the rotational monitoring chamber.

-

Record the number of full contralateral (away from the lesioned side) rotations for at least 90 minutes.

-

-

Data Analysis:

-

Calculate the net contralateral rotations per minute.

-

Generate a dose-response curve and determine the ED50 value.

-

Visualizations

Signaling Pathway

Caption: D1 Receptor Signaling Cascade Activated by this compound.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for In Vitro Characterization of this compound.

Selectivity Profile

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of A-86929: A Selective Dopamine D1 Receptor Agonist for Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist of the dopamine D1 receptor that has been investigated for its therapeutic potential in Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its pharmacological properties, efficacy in animal models, and the experimental methodologies employed. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapies for Parkinson's disease. A significant portion of the preclinical development was also conducted using its diacetyl prodrug, ABT-431 (adrogolide), which is rapidly converted to this compound in plasma.[1][2]

Core Pharmacology and Mechanism of Action

This compound exerts its effects by selectively binding to and activating dopamine D1 receptors.[1] These receptors are Gs/olf-coupled G protein-coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is crucial for modulating neuronal excitability and motor control through the direct striatal output pathway. The selective activation of D1 receptors is a key therapeutic strategy in Parkinson's disease, aiming to restore the diminished dopaminergic signaling in the basal ganglia.[3]

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to the D1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its prodrug, ABT-431.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor | Parameter | Value | Reference |

| This compound | Dopamine D1 | pKi | 7.3 | [4][5] |

| This compound | Dopamine D1 vs D2 | Functional Selectivity | >400-fold | [1][2][6] |

| This compound | Other Receptors | Ki | > 1 µM | [1] |

| ABT-431 | Conversion to this compound | Half-life in plasma | < 1 minute | [1] |

Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease

| Animal Model | Compound | Dose | Effect | Reference |

| 6-OHDA-lesioned rats | This compound | 0.24 µmol/kg s.c. (ED50) | Contralateral rotations | [1] |

| 6-OHDA-lesioned rats | ABT-431 | 0.54 µmol/kg s.c. (ED50) | Contralateral rotations | [1] |

| MPTP-lesioned marmosets | This compound | 0.10 µmol/kg s.c. (MED) | Improved disability scores and increased locomotor activity | [1] |

| MPTP-lesioned marmosets | ABT-431 | Not specified | Improved behavioral disability and locomotor activity scores | [2][6] |

| MPTP-lesioned cynomolgus monkeys | This compound | 0.03 - 1.0 mg/kg | Alleviation of parkinsonism | [7] |

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Detailed protocols for the in vitro assays were not exhaustively described in the provided search results. However, based on standard pharmacological practices, the following methodologies are likely to have been employed:

-

Receptor Binding Assays:

-

Membrane Preparation: Membranes from cells expressing recombinant human dopamine D1 and D2 receptors or from brain tissue (e.g., rat striatum) are prepared by homogenization and centrifugation.

-

Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]SCH23390 for D1 receptors) and varying concentrations of the test compound (this compound).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Functional Assays (e.g., Adenylyl Cyclase Activation):

-

Cell Culture: Cells expressing the dopamine D1 receptor (e.g., CHO cells) are cultured.[1]

-

Compound Incubation: Cells are incubated with varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined to assess potency.

-

In Vivo Animal Models of Parkinson's Disease

This model is a widely used neurotoxic model that replicates the dopamine depletion seen in Parkinson's disease.[8]

Caption: Experimental workflow for the 6-OHDA-lesioned rat model.

-

Lesion Induction: Rats receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle, which causes a progressive loss of dopaminergic neurons in the substantia nigra on one side of the brain.[8]

-

Behavioral Testing: After a recovery period, the animals are administered this compound or its prodrug. The resulting dopamine receptor stimulation in the denervated striatum leads to a characteristic rotational behavior away from the lesioned side (contralateral rotation).[1] The number of rotations is quantified as a measure of the drug's efficacy.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates is considered a gold-standard preclinical model as it closely mimics the motor symptoms of human Parkinson's disease.[9]

Caption: Experimental workflow for the MPTP-lesioned primate model.

-

Lesion Induction: Marmosets or cynomolgus monkeys are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[6][7]

-

Behavioral Assessment: The animals develop a parkinsonian syndrome characterized by symptoms such as bradykinesia, rigidity, and postural instability. These symptoms are rated using a standardized disability scale. Locomotor activity is also measured.[1][6]

-

Drug Efficacy Evaluation: this compound or its prodrug is administered, and the improvement in disability scores and locomotor activity is quantified to assess the therapeutic effect.[1][6] Studies have shown that this compound maintains its efficacy with repeated treatment in both rodent and primate models.[10]

Prodrug Strategy

The development of the diacetyl prodrug, ABT-431 (adrogolide), was a key strategy to improve the pharmaceutical properties of this compound.[1]

Caption: Conversion of the prodrug ABT-431 to the active compound this compound.

ABT-431 is more chemically stable than this compound and is rapidly converted to the active compound in plasma by esterases, with a half-life of less than one minute.[1] This approach facilitates administration and ensures rapid bioavailability of the active therapeutic agent.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for Parkinson's disease. Its high selectivity and potency as a D1 receptor agonist, coupled with demonstrated efficacy in robust animal models, highlight its promise. While clinical development has faced challenges, including the induction of dyskinesias similar to levodopa, the preclinical profile of this compound provides a valuable foundation for the continued exploration of selective D1 agonists in the treatment of Parkinson's disease and other neurological disorders.[11][12] The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. mdpi.com [mdpi.com]

- 10. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

Investigating A-86929 in Models of Cocaine Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the investigation of A-86929, a selective dopamine D1 receptor agonist, in preclinical models of cocaine addiction. This document provides a comprehensive overview of the rationale for targeting the dopamine D1 receptor in cocaine addiction, summarizes key quantitative findings from preclinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting the Dopamine D1 Receptor

Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. The reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine transporter, leading to increased dopamine levels in the brain's reward circuitry. The dopamine D1 receptor, a key component of this circuitry, has emerged as a promising target for the development of pharmacotherapies for cocaine addiction. Activation of D1 receptors is critically involved in the rewarding effects of cocaine and in the motivation to seek the drug. Therefore, modulating D1 receptor activity with a selective agonist like this compound presents a rational therapeutic strategy. This compound has been investigated for its potential to reduce cocaine craving and seeking behaviors.[1] This guide delves into the preclinical evidence supporting the investigation of this compound in models of cocaine addiction.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and its prodrug, ABT-431 (adrogolide), in models of cocaine addiction. Due to the limited availability of direct dose-response data for this compound in cocaine-specific models, data for its more clinically studied prodrug, ABT-431, is also included to provide a more complete picture of its potential efficacy.

Table 1: Effects of ABT-431 (Adrogolide) on Cocaine-Seeking Behavior in Rats

| Treatment | Dose | Model | Primary Outcome | Result | Reference |

| ABT-431 | Not specified | Reinstatement | Cocaine-seeking behavior | Completely attenuated the ability of cocaine to induce this behavior. | [2][3] |

| ABT-431 | Not specified | Reinstatement | Induction of cocaine-seeking | Lacked the ability to induce cocaine-seeking behavior on its own. | [2][3] |

| ABT-431 | Not specified | Self-Administration | Initiation of cocaine self-administration | Suppressed the initiation of cocaine self-administration. | [2][3] |

| ABT-431 | Not specified | Self-Administration | Response pattern | Produced an extinction-like response pattern in animals that initiated self-administration. | [2][3] |

| ABT-431 | Not specified | Food-maintained responding | Responding for food pellets | Did not alter responding maintained by food pellets. | [2][3] |

Table 2: Effects of ABT-431 (Adrogolide) on Subjective Effects of Smoked Cocaine in Humans

| Treatment | Dose (i.v.) | Cocaine Dose (smoked) | Primary Outcome | Result | Reference |

| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Choice to smoke cocaine | Did not affect the number of times participants chose to smoke each dose of cocaine. | [4] |

| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Subjective "High" | Dose-dependent decrease. | [4] |

| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Subjective "Stimulated" | Dose-dependent decrease. | [4] |

| ABT-431 | 2 mg, 4 mg | 12 mg, 50 mg | Dose Liking | Dose-dependent decrease. | [4] |

| ABT-431 | 4 mg | 12 mg, 50 mg | Cocaine Craving | Trend towards a decrease. | [4] |

Table 3: Dosages of this compound Used in Preclinical Models (Parkinson's Disease)

| Species | Dose | Route of Administration | Model | Observed Effect | Reference |

| Rats | 0.11 or 0.22 µmol/kg | s.c. | 6-OHDA lesion | Increased contralateral rotation over 10 days. | [5] |

| Monkeys | 0.03, 0.10, or 0.30 µmol/kg | i.m. | Unilateral MPTP infusion | Significant, dose-dependent contralateral rotation. | [5] |

Note: While this data is from a Parkinson's disease model, it provides valuable information on the behaviorally active dose range of this compound in both rodents and primates.

Experimental Protocols

This section details the methodologies for key experiments used to investigate this compound in models of cocaine addiction.

Intravenous Cocaine Self-Administration in Rats

This model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a response (e.g., lever press) to receive an intravenous infusion of the drug.

-

Subjects: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgery:

-

Rats are anesthetized with a mixture of ketamine and xylazine.

-

A chronic indwelling catheter, typically made of Silastic tubing, is surgically implanted into the right jugular vein.

-

The catheter is passed subcutaneously to the mid-scapular region and exits through a small incision, where it is attached to a harness system.

-

Animals are allowed a recovery period of at least one week post-surgery.

-

-

Apparatus:

-

Standard operant conditioning chambers are used, equipped with two response levers, a stimulus light above each lever, a house light, and a syringe pump for drug infusion.

-

The chamber is housed within a sound-attenuating and ventilated cubicle.

-

-

Training and Procedure:

-

Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).

-

Pressing the "active" lever results in the delivery of a cocaine infusion (e.g., 0.25-0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone).

-

Pressing the "inactive" lever has no programmed consequences.

-

A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in another infusion.

-

Training continues until a stable pattern of self-administration is established, typically defined as a consistent number of infusions per session with low variability over several days.

-

-

This compound Administration:

-

Once stable cocaine self-administration is achieved, this compound (or vehicle) is administered systemically (e.g., subcutaneously or intraperitoneally) at various doses prior to the self-administration session to assess its effect on cocaine intake.

-

Reinstatement of Cocaine-Seeking Behavior in Rats

This model is used to study relapse to drug-seeking behavior after a period of abstinence.

-

Procedure:

-

Self-Administration Phase: Rats are first trained to self-administer cocaine as described in the protocol above.

-

Extinction Phase: Following stable self-administration, the cocaine solution is replaced with saline, and lever presses no longer result in drug infusion, although the conditioned stimuli may still be presented. This phase continues until responding on the active lever decreases to a predetermined low level (e.g., less than 25% of the self-administration baseline).

-

Reinstatement Test: Once the extinction criterion is met, the ability of a stimulus to reinstate drug-seeking behavior (i.e., pressing the active lever) is tested. Reinstatement can be triggered by:

-

Drug-Primed Reinstatement: A non-contingent injection of cocaine (e.g., 10 mg/kg, i.p.).

-

Cue-Induced Reinstatement: Presentation of the conditioned stimuli (light and tone) that were previously paired with cocaine infusions.

-

Stress-Induced Reinstatement: Exposure to a stressor, such as a brief footshock.

-

-

-

This compound Administration:

-

This compound is administered prior to the reinstatement test to determine if it can block or attenuate the reinstatement of cocaine-seeking behavior induced by the priming stimulus.

-

Conditioned Place Preference (CPP) in Rats

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been paired with the drug's effects.

-

Apparatus:

-

A three-compartment apparatus is typically used. The two larger outer compartments have distinct visual and tactile cues (e.g., different wall colors, floor textures), while the smaller central compartment is neutral.

-

-

Procedure:

-

Pre-Conditioning (Baseline Preference): On the first day, rats are allowed to freely explore all three compartments, and the time spent in each compartment is recorded to determine any initial preference.

-

Conditioning Phase: This phase typically lasts for several days. On "drug" days, rats are injected with cocaine (e.g., 10-20 mg/kg, i.p.) and confined to one of the outer compartments. On "vehicle" days, they are injected with saline and confined to the opposite compartment. The pairings are counterbalanced across animals.

-

Post-Conditioning (Preference Test): After the conditioning phase, the partitions are removed, and the rats are placed in the central compartment and allowed to freely explore the entire apparatus in a drug-free state. The time spent in each of the outer compartments is recorded.

-

-

This compound Administration:

-

To assess its own rewarding or aversive properties, this compound can be used as the conditioning drug.

-

To investigate its effect on cocaine reward, this compound can be administered before the cocaine conditioning sessions to see if it blocks the acquisition of CPP, or before the preference test to see if it blocks the expression of a previously established CPP.

-

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the putative signaling pathway through which this compound, as a dopamine D1 receptor agonist, is thought to exert its effects in the context of cocaine addiction.

Caption: this compound activates the D1 receptor, initiating a Gs-protein coupled signaling cascade.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key preclinical models discussed.

Cocaine Self-Administration and this compound Challenge Workflow

Caption: Workflow for assessing this compound's effect on cocaine self-administration.

Reinstatement of Cocaine-Seeking Workflow

Caption: Workflow for the reinstatement model of cocaine relapse.

Conditioned Place Preference (CPP) Workflow

Caption: Workflow for the conditioned place preference model of drug reward.

Conclusion

The investigation of this compound and its prodrug, ABT-431, in preclinical models of cocaine addiction provides a compelling rationale for the continued exploration of dopamine D1 receptor agonists as a potential therapeutic strategy. The available data, primarily from studies with ABT-431, suggest that D1 receptor activation can attenuate cocaine-seeking behaviors without producing rewarding effects on its own. The detailed experimental protocols provided in this guide serve as a foundation for designing and interpreting future studies in this area. While more direct quantitative dose-response data for this compound in cocaine addiction models is needed to fully elucidate its therapeutic potential, the existing evidence strongly supports its further investigation. The signaling pathway and workflow diagrams offer a clear visual representation of the mechanisms and methodologies central to this line of research. This technical guide provides a comprehensive resource for researchers and drug development professionals dedicated to advancing treatments for cocaine addiction.

References

- 1. Simultaneous expression of cocaine-induced behavioral sensitization and conditioned place preference in individual rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cocaine compulsion zone theory explains the reinstatement of lever pressing behavior in rats in response to a single cocaine dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-administration of D1 receptor agonists by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocaine-Induced Reinstatement of Cocaine Seeking Provokes Changes in the Endocannabinoid and N-Acylethanolamine Levels in Rat Brain Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A-86929 Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1] Developed as a potential therapeutic agent for Parkinson's disease, it has demonstrated significant efficacy in various preclinical models.[2][3] Due to its chemical instability, it is often studied as its more stable diacetyl prodrug, adrogolide (ABT-431), which rapidly converts to this compound in plasma.[1] This document provides a comprehensive overview of the core properties of this compound hydrochloride salt, including its mechanism of action, physicochemical properties, and key experimental data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are also presented.

Physicochemical Properties

This compound is a synthetic compound with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol.[4] The hydrochloride salt form is utilized to improve its solubility and stability for experimental use. Its prodrug, adrogolide (ABT-431), is the diacetyl ester of this compound.[1]

| Property | Value | Reference |

| Chemical Formula | C18H21NO2S | [4] |

| Molar Mass | 315.429 g/mol | [4] |

| Prodrug | Adrogolide (ABT-431) | [1] |

| Prodrug Conversion | Rapidly converts to this compound in plasma (<1 min half-life) | [1] |

Mechanism of Action

This compound is a selective D1 dopamine receptor full agonist.[1] Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, motivation, and cognition.[5] The D1-like receptor family (D1 and D5) typically couples to the Gαs/olf G-protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Recent studies suggest that dopamine receptor signaling is more complex, also involving β-arrestin-dependent pathways.[5][6] While most this compound analogs are G-protein biased, this compound itself has been shown to have some arrestin-biased activity at D2 receptors, though it is a weak partial agonist in this regard.[6]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the D1 receptor in various in vitro assays.

| Parameter | Value | Species/Assay | Reference |

| D1 Receptor Binding Affinity (pKi) | 7.3 | - | [7][8] |

| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | - | [1] |

| D1 vs. D2 Receptor Selectivity (Functional) | >400-fold | In vitro functional assays | [1][9] |

| Affinity at other receptors | Moderate to weak (Ki > 1 µM) | Monoaminergic and peptidergic receptors, ion channels, monoamine uptake sites | [1] |

In Vivo Pharmacology & Efficacy

This compound has been extensively studied in rodent and primate models of Parkinson's disease, demonstrating significant anti-parkinsonian effects.

Rodent Models

| Model | Compound | Dose (s.c.) | Effect | Reference |

| 6-OHDA-lesioned rats | This compound | 0.24 µmol/kg (ED50) | Contralateral rotation | [1] |

| 6-OHDA-lesioned rats | ABT-431 | 0.54 µmol/kg (ED50) | Contralateral rotation | [1] |

| 6-OHDA-lesioned rats | This compound | 0.11 or 0.22 µmol/kg (3x daily for 10 days) | Maintained contralateral rotation | [2] |

Primate Models

| Model | Compound | Dose | Effect | Reference |

| MPTP-lesioned marmosets | This compound | 0.10 µmol/kg (s.c., minimum effective dose) | Improved behavioral disability scores and increased locomotor activity | [1] |

| MPTP-lesioned marmosets | This compound | - (3x daily for 30 days) | Significantly improved disability scores throughout the study | [1] |

| MPTP-lesioned cynomolgus monkeys | This compound | 0.03 to 1.0 mg/kg | Alleviated parkinsonism, less likely to induce dyskinesia compared to L-dopa | [3] |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is widely used to study motor deficits associated with dopamine depletion and to evaluate the efficacy of potential anti-parkinsonian drugs.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle.

-

6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle. This neurotoxin selectively destroys dopaminergic neurons.

-

Recovery and Lesion Confirmation: Animals are allowed to recover for at least two weeks. The extent of the lesion is confirmed by administering a dopamine agonist like apomorphine, which induces contralateral rotations (away from the lesioned side).

-

Drug Administration and Behavioral Testing: this compound hydrochloride salt or its vehicle is administered (e.g., subcutaneously). The number of full contralateral rotations is then recorded for a specified period.

MPTP Primate Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model closely mimics the motor symptoms of human Parkinson's disease.

Methodology:

-

Animal Selection: Non-human primates, such as marmosets or macaques, are used.

-

MPTP Administration: MPTP is administered systemically (e.g., intravenously or intraperitoneally) or via intracarotid infusion over a period of days to weeks to induce a stable parkinsonian state.[2][3] This results in the destruction of dopaminergic neurons in the substantia nigra.

-

Behavioral Assessment: A battery of behavioral tests is used to assess the severity of parkinsonism, including scoring of motor disability (e.g., bradykinesia, tremor, rigidity) and locomotor activity.

-

Drug Administration and Evaluation: this compound hydrochloride salt is administered (e.g., subcutaneously or intramuscularly), and its effects on the behavioral scores are evaluated over time.[1] In some studies, animals are primed with L-dopa to induce dyskinesias, allowing for the assessment of the dyskinetic potential of the test compound.[3]

Prodrug Strategy and Clinical Implications

The development of the diacetyl prodrug, adrogolide (ABT-431), was a key strategy to overcome the chemical instability of this compound.[1] Adrogolide is more stable in solid form and is rapidly hydrolyzed in plasma to release the active this compound.[1][7] This approach facilitates formulation and administration.

In clinical trials with Parkinson's disease patients, intravenous adrogolide demonstrated anti-parkinsonian efficacy comparable to L-DOPA, with a potential for a reduced propensity to induce dyskinesia.[9][10] However, the development of this compound and its prodrug was not continued, in part due to the induction of dyskinesias at higher doses.[4] Nevertheless, this compound remains a valuable pharmacological tool for studying the role of the D1 receptor in the central nervous system.

Conclusion

This compound hydrochloride salt is a potent and selective dopamine D1 receptor agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its pharmacological profile, characterized by high D1 selectivity and full agonism, has been thoroughly investigated. While its clinical development was halted, the extensive research on this compound and its prodrug, adrogolide, has significantly contributed to the understanding of D1 receptor pharmacology and its therapeutic potential. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of neuroscience and drug development.

References

- 1. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective dopamine D1 receptor agonist this compound maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential therapeutic use of the selective dopamine D1 receptor agonist, this compound: an acute study in parkinsonian levodopa-primed monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, this compound, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-86929: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological activity of A-86929, a potent and selective dopamine D1 receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol, is a synthetic compound that has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1] Its core structure is a tetracyclic system containing a benzo[f]thieno[2,3-c]quinoline moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol | [1] |

| Molecular Formula | C₁₈H₂₁NO₂S | [1] |

| Molar Mass | 315.43 g/mol | [1] |

| SMILES | CCC1=CC2=C(SC1)C[C@H]3N(CC[C@H]4C3=CC(O)=C(O)C=C4)C2 | [1] |

| pKi (D1 Receptor) | 7.3 | [2] |

Synthesis of this compound

An efficient, five-step catalytic enantioselective synthesis of this compound has been reported with an overall yield of 56% and an enantiomeric excess of 95%. This synthesis involves a one-pot aziridination followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.

Below is a generalized workflow for this synthesis. For detailed experimental protocols, please refer to the cited literature.

Caption: General Synthesis Workflow for this compound.

Detailed Experimental Protocol

The following protocol is a summary of the catalytic enantioselective synthesis of this compound.

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the necessary styrene derivative. This typically involves Suzuki coupling of a vinylborane with a substituted thiophene.

Step 2: One-pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

The styrene derivative undergoes a one-pot reaction involving an enantioselective aziridination followed by an intramolecular Friedel-Crafts cyclization. This key step establishes the chiral centers of the molecule.

Step 3: N-Deprotection

The protecting group on the nitrogen atom of the aziridine-derived intermediate is removed.

Step 4: Pictet-Spengler Cyclization

A mild Pictet-Spengler cyclization is then carried out to form the final ring of the tetracyclic core.

Step 5: Demethylation

The final step is the demethylation of the methoxy groups on the aromatic ring to yield the dihydroxy-substituted final product, this compound.

Pharmacological Profile

This compound is a potent and selective agonist for the dopamine D1 receptor. Its high affinity and selectivity make it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/Assay | Reference |

| Binding Affinity | |||

| pKi (D1 Receptor) | 7.3 | [2] | |

| Functional Activity | |||

| D1 Receptor Selectivity | >400-fold over D2 receptor | In vitro functional assays | [3][4] |

| Efficacy | Full agonist | [3] | |

| ED₅₀ (contralateral rotation) | 0.24 µmol/kg s.c. | Rat (unilateral 6-OHDA lesion model) | [4] |

Signaling Pathway

As a dopamine D1 receptor agonist, this compound activates the Gs/olf-coupled signaling cascade. This pathway plays a crucial role in mediating the effects of dopamine in the brain.

Caption: this compound Activated Dopamine D1 Receptor Signaling Pathway.

Upon binding of this compound to the D1 receptor, the associated G-protein, Gαs/olf, is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, a key one being the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 and other substrates by PKA ultimately leads to the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are the basis of the physiological and behavioral effects of this compound.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its synthesis has been efficiently achieved through a catalytic enantioselective route. The compound's clear mechanism of action through the D1 receptor-mediated signaling pathway makes it a valuable pharmacological tool for neuroscience research and a potential lead compound for the development of novel therapeutics targeting the dopaminergic system. Further research into its clinical applications and the development of analogs may provide new avenues for treating a range of neurological and psychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, this compound: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABT-431: the diacetyl prodrug of this compound, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of A-86929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-86929 is a potent and selective full agonist for the dopamine D1 receptor, a G protein-coupled receptor implicated in numerous physiological processes within the central nervous system. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional activity, and selectivity profile. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This technical guide is intended to serve as a core resource for researchers and professionals involved in the study and development of dopaminergic compounds.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for the in vitro characterization of this compound, focusing on its binding affinity and functional potency at dopamine D1 and D2 receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) | Species | Source |

| Dopamine D1 | [3H]-SCH 23390 | ~50 (pKi = 7.3) | Rat | [1][2] |

| Dopamine D2 | [3H]-Spiperone | ~1000 | Rat | [3] |

Note: The Ki for D1 is calculated from a pKi of 7.3. The selectivity for the D1 receptor over the D2 receptor based on binding affinities is approximately 20-fold.[3]

Table 2: Receptor Selectivity Profile of this compound

A broad screening of this compound against various monoaminergic and peptidergic receptors, as well as ion channels and monoamine uptake sites, has indicated a high degree of selectivity for the dopamine D1 receptor.

| Target Class | Finding | Source |

| Monoaminergic Receptors (non-dopaminergic) | Moderate to weak affinity (Ki > 1 µM) | [3] |

| Peptidergic Receptors | Moderate to weak affinity (Ki > 1 µM) | [3] |

| Ion Channels | Moderate to weak affinity (Ki > 1 µM) | [3] |

| Monoamine Uptake Sites | Moderate to weak affinity (Ki > 1 µM) | [3] |

Table 3: Functional Activity of (-)-A-86929 at Dopamine D1 and D2 Receptors